molecular formula C6H4N2O B127128 Nicotinonitrile 1-oxide CAS No. 149060-64-0

Nicotinonitrile 1-oxide

Cat. No. B127128
M. Wt: 120.11 g/mol
InChI Key: WOOVSQCALYYUDO-UHFFFAOYSA-N
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Patent
US05593998

Procedure details

A mixture of 20.0 grams (0.194 mole) of 3-cyanopyridine and 142.5 grams (0.288 mole) of monoperoxyphthalic acid, magnesium salt, hexahydrate (80% pure) in 300 mL of methylene chloride is stirred at ambient temperature for about 24 hours. After this time, the mixture is filtered, and the filtrate is concentrated under reduced pressure, yielding 3-cyanopyridine N-oxide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
142.5 g
Type
reactant
Reaction Step One
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].C1C=C([O:15]O)C(C(O)=O)=C(C(O)=O)C=1>C(Cl)Cl>[C:1]([C:3]1[CH:4]=[N+:5]([O-:15])[CH:6]=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
142.5 g
Type
reactant
Smiles
C1=CC(=C(C(=C1)OO)C(=O)O)C(=O)O
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C=1C=[N+](C=CC1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05593998

Procedure details

A mixture of 20.0 grams (0.194 mole) of 3-cyanopyridine and 142.5 grams (0.288 mole) of monoperoxyphthalic acid, magnesium salt, hexahydrate (80% pure) in 300 mL of methylene chloride is stirred at ambient temperature for about 24 hours. After this time, the mixture is filtered, and the filtrate is concentrated under reduced pressure, yielding 3-cyanopyridine N-oxide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
142.5 g
Type
reactant
Reaction Step One
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].C1C=C([O:15]O)C(C(O)=O)=C(C(O)=O)C=1>C(Cl)Cl>[C:1]([C:3]1[CH:4]=[N+:5]([O-:15])[CH:6]=[CH:7][CH:8]=1)#[N:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
142.5 g
Type
reactant
Smiles
C1=CC(=C(C(=C1)OO)C(=O)O)C(=O)O
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)C=1C=[N+](C=CC1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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